

# Meta-analysis of Anticancer Agent 31 (Interleukin-31) and Comparative Oncology Therapeutics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Anticancer agent 31*

Cat. No.: *B12391669*

[Get Quote](#)

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the emerging anticancer agent, Interleukin-31 (IL-31), and compares its preclinical performance with established cancer therapies. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of IL-31 and its standing relative to current treatment modalities. The analysis focuses on its application in breast and colon cancer models, reflecting the predominant areas of preclinical investigation.

## Introduction to Interleukin-31 as an Anticancer Agent

Interleukin-31, a cytokine belonging to the IL-6 family, has traditionally been studied in the context of inflammatory and allergic diseases. However, recent preclinical evidence has unveiled its dual role in oncology, with a growing body of research highlighting its anti-tumorigenic properties.<sup>[1][2]</sup> The anticancer effects of IL-31 are primarily attributed to two distinct mechanisms: the inhibition of angiogenesis and the modulation of the tumor immune microenvironment.<sup>[3][4]</sup> This guide will dissect these mechanisms, present the supporting preclinical data, and draw comparisons with standard-of-care agents that leverage similar pathways: bevacizumab, an anti-angiogenic antibody, in the context of breast cancer, and atezolizumab, an immune checkpoint inhibitor, in the context of colon cancer.

## Section 1: Comparative Efficacy in Breast Cancer Models

In preclinical models of breast cancer, IL-31 has demonstrated notable efficacy in reducing tumor growth and metastasis.<sup>[5]</sup> This has been largely attributed to its anti-angiogenic and immunomodulatory effects. For a direct comparison, we evaluate IL-31 against bevacizumab, a monoclonal antibody that targets Vascular Endothelial Growth Factor (VEGF) and is a clinically relevant anti-angiogenic therapy.

### Quantitative Data Summary: Breast Cancer

| Parameter                | Anticancer Agent 31<br>(Interleukin-31)                                                                                                                                                                                     | Bevacizumab                                                                                                                                                                                                                   |
|--------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Tumor Growth Inhibition  | Significant reduction in tumor volume in 4T1 breast carcinoma models. In one study, IL-31RA knockdown in MDA-MB-231 xenografts resulted in an approximate 50% reduction in tumor volume compared to controls after 30 days. | In a KPL-4 human breast cancer xenograft model, bevacizumab monotherapy at 5 mg/kg resulted in an 83% tumor growth inhibition. In other xenograft models, tumor growth inhibition has been reported to range from 25% to 95%. |
| Effect on Angiogenesis   | Significant reduction in microvessel density (MVD) in 4T1 tumor-bearing mice.                                                                                                                                               | In a study on locally advanced breast cancer, bevacizumab treatment led to a decrease in MVD. In a palbociclib-resistant breast cancer model, bevacizumab significantly suppressed MVD.                                       |
| Impact on Metastasis     | A significant decrease in the number of pulmonary micrometastases was observed in 4T1 tumor-bearing mice infused with IL-31.                                                                                                | Preclinical studies have shown that bevacizumab can lead to significant inhibition of tumor metastases.                                                                                                                       |
| Immunomodulatory Effects | Increased cytotoxic T-cell activity and decreased levels of CD4+ T-cells, myeloid-derived suppressor cells (MDSCs), and tumor-associated macrophages in EMT6 and PyMT breast carcinoma models.                              | While primarily anti-angiogenic, bevacizumab can also modulate the tumor immune microenvironment, in part by "normalizing" the tumor vasculature and facilitating immune cell infiltration.                                   |

## Section 2: Comparative Efficacy in Colon Cancer Models

The anti-tumor effects of IL-31 have also been documented in preclinical models of colon cancer. In this context, its immunomodulatory properties are of particular interest. We compare IL-31 with atezolizumab, an immune checkpoint inhibitor that targets PD-L1 and is a standard of care for certain types of colorectal cancer.

### Quantitative Data Summary: Colon Cancer

| Parameter                | Anticancer Agent 31<br>(Interleukin-31)                                                                                                                                                                              | Atezolizumab                                                                                                                                                                                                                                                                                                                        |
|--------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Tumor Growth Inhibition  | <p>In vivo, IL-31-depleted MC38 tumor cells grew significantly faster than control tumors. Conversely, MC38 tumor-bearing mice infused with recombinant IL-31 exhibited a significant reduction in tumor growth.</p> | <p>In a syngeneic mouse colon cancer model (MC38), atezolizumab at 10 mg/kg demonstrated a tumor growth inhibition rate of 68%. In a separate study with an engineered MC-38 model, atezolizumab at 15 mg/kg showed a 93.8% tumor growth inhibition.</p>                                                                            |
| Effect on Angiogenesis   | <p>In MC38 colon carcinoma models, tumors from mice infused with IL-31 showed a significant decrease in the number of microvessels and the percentage of endothelial cells.</p>                                      | <p>While the primary mechanism is immunomodulatory, anti-angiogenic effects can be a secondary consequence of a robust anti-tumor immune response.</p>                                                                                                                                                                              |
| Immunomodulatory Effects | <p>IL-31 has been shown to modulate the tumor immune microenvironment, although specific quantitative data on immune cell infiltration in colon cancer models is still emerging.</p>                                 | <p>In a study of 131I-labeled Atezolizumab in colorectal cancer models, the therapeutic effect was correlated with PD-L1 expression levels, indicative of its immune-mediated mechanism. In clinical trials for dMMR colon cancer, the addition of atezolizumab to chemotherapy reduced the risk of recurrence or death by 50%.</p> |

## Section 3: Mechanisms of Action and Signaling Pathways

## Anticancer Agent 31 (Interleukin-31)

IL-31 exerts its anticancer effects through a multifaceted mechanism involving both direct effects on the tumor microenvironment and modulation of the host immune response.

- **Anti-Angiogenesis:** IL-31 has been shown to inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis. This is achieved, in part, by reducing the density of microvessels within the tumor.
- **Immunomodulation:** IL-31 can alter the composition of immune cells within the tumor. It has been observed to increase the activity of cytotoxic T-cells while reducing the populations of immunosuppressive cells such as regulatory T-cells and myeloid-derived suppressor cells.

The signaling cascade initiated by IL-31 binding to its heterodimeric receptor (IL-31RA and OSMR) involves the activation of the JAK/STAT, PI3K/AKT, and MAPK pathways.







[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. scienceopen.com [scienceopen.com]
- 3. The antiangiogenic role of the pro-inflammatory cytokine interleukin-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-31 induces antitumor immunity in breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interleukin-31 Receptor  $\alpha$  Is Required for Basal-Like Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Meta-analysis of Anticancer Agent 31 (Interleukin-31) and Comparative Oncology Therapeutics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12391669#meta-analysis-of-anticancer-agent-31-studies>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)